1-Iodobutane-d9

Description

Conceptual Framework of Isotopic Labeling in Modern Chemistry

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org By replacing one or more atoms in a molecule with their isotope, which has a different number of neutrons, researchers can track the molecule's transformation. wikipedia.org This method is indispensable for understanding reaction mechanisms and the intricate workings of biological systems. wikipedia.orgajchem-a.com The presence of the isotopic label can be detected through various analytical techniques, including mass spectrometry, which distinguishes atoms by mass, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Both stable isotopes, like deuterium (B1214612) (²H), and radioactive isotopes are used for labeling. wikipedia.org

Significance of Deuterium Substitution in Elucidating Molecular Behavior

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen with a nucleus containing one proton and one neutron. wikipedia.org Its mass is approximately twice that of the common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This significant mass difference leads to several effects that are highly valuable in research:

Kinetic Isotope Effect (KIE): Bonds involving deuterium are stronger than those with protium. wikipedia.org Consequently, breaking a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond, leading to slower reaction rates. ajchem-a.comajchem-a.com Studying this effect helps elucidate reaction mechanisms. symeres.com

Spectroscopic Distinction: The difference in mass between hydrogen and deuterium causes their molecular vibrations to occur at different frequencies. wikipedia.orgajchem-a.com This allows them to be distinguished using infrared (IR) spectroscopy. wikipedia.org In NMR spectroscopy, deuterated solvents are routinely used to avoid interference from solvent signals, allowing for clearer analysis of the compound of interest. wikipedia.org

Metabolic Tracing: In biochemistry and pharmaceutical research, deuterium-labeled compounds are used as tracers to study metabolic pathways, drug metabolism, and pharmacokinetics. symeres.comwikipedia.org Because they behave chemically similarly to their non-deuterated counterparts but are easily distinguishable by mass, they are ideal for these studies. wikipedia.org

Overview of 1-Iodobutane-d9 as a Key Deuterated Reagent in Academic Studies

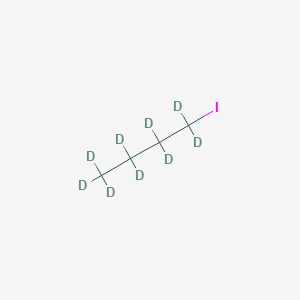

This compound is the deuterated form of 1-iodobutane (B1219991), where the nine hydrogen atoms on the butyl chain have been replaced with deuterium atoms. musechem.com Its chemical formula is CD₃(CD₂)₃I. isotope.com This compound serves as a valuable reagent in organic chemistry and analytical science. musechem.commyskinrecipes.com It is frequently used as an alkylating agent in chemical synthesis and as a substrate for studying enzyme activity. isotope.comchemicalbook.com Its distinct isotopic label makes it particularly useful for tracking reaction pathways and as an internal standard in quantitative analysis. musechem.com

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBZBJJOKUPIA-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59012-24-7 | |

| Record name | 1-Iodobutane-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Mechanistic Organic Chemistry Investigations

The primary application of 1-Iodobutane-d9 in mechanistic studies is centered on the kinetic isotope effect. By comparing the reaction rates of 1-iodobutane (B1219991) and its deuterated counterpart, chemists can gain profound insights into the sequence of bond-breaking and bond-forming events that constitute a chemical reaction. musechem.comlibretexts.org

Theoretical Basis of Deuterium (B1214612) KIEs in Reaction Rate Analysis

The kinetic isotope effect originates from the differences in the zero-point vibrational energies (ZPE) of bonds to different isotopes. princeton.edu A chemical bond is not static but vibrates, and even at absolute zero, it possesses a minimum amount of vibrational energy, the ZPE. epfl.ch The vibrational frequency of a bond is dependent on the masses of the connected atoms; a bond to a heavier isotope, like deuterium (D), vibrates at a lower frequency than a bond to a lighter isotope, like protium (B1232500) (H). princeton.edu

Consequently, a C-D bond has a lower ZPE than a C-H bond, meaning the C-D bond is stronger and requires more energy to be broken. libretexts.orgepfl.ch In a reaction where a C-H or C-D bond is cleaved, the difference in activation energy required for breaking the C-H bond versus the C-D bond leads to a difference in reaction rates. epfl.ch The ratio of the rate constant for the light isotopologue (kH) to the rate constant for the heavy isotopologue (kD) is the kinetic isotope effect (kH/kD). libretexts.org

Primary Kinetic Isotope Effects in Bond-Breaking/Forming Steps

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. libretexts.org For the C-H/C-D bond, this effect is significant because the mass of deuterium is double that of protium. libretexts.org

If a C-H(D) bond is cleaved in the slowest step, the reaction with the hydrogen-containing compound will be significantly faster than the reaction with its deuterium-labeled analogue. princeton.edu This results in a "normal" primary KIE, where the kH/kD ratio is substantially greater than 1. libretexts.org For C-H bond cleavage at room temperature (approximately 298 K), the theoretical maximum kH/kD is around 7, though typical values range from 2 to 7. libretexts.orgepfl.ch A kH/kD value of 1 indicates that the C-H(D) bond is not involved in the rate-determining step. epfl.ch

Secondary Kinetic Isotope Effects and Steric/Electronic Perturbations

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.8 to 1.4. princeton.edu SKIEs arise from changes in the vibrational environment of the C-H(D) bond as the reaction progresses from the reactant to the transition state. princeton.edu

They are often categorized based on the position of the isotope relative to the reaction center:

α-Secondary KIEs : Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction of an alkyl halide, the carbon atom changes from sp3 hybridization in the reactant to sp2 in the carbocation intermediate. This change leads to a normal KIE (kH/kD ≈ 1.1–1.2) because the out-of-plane bending vibrations are less constrained in the sp2 transition state. princeton.eduepfl.ch

β-Secondary KIEs : Involve isotopic substitution at a position adjacent (β) to the reaction center. These effects are often attributed to hyperconjugation, where the C-H(D) sigma bond helps to stabilize an adjacent developing positive charge in the transition state. libretexts.orgprinceton.edu Since a C-H bond is a better electron donor for hyperconjugation than a C-D bond, a normal KIE (kH/kD > 1) is typically observed. princeton.edu

Distinguishing Reaction Mechanisms (e.g., SN1, SN2, E1, E2) via KIEs

The use of this compound is particularly valuable for differentiating between substitution (SN1, SN2) and elimination (E1, E2) reaction mechanisms. The magnitude and type of KIE observed depend on which C-H(D) bonds are involved in the rate-determining step.

For example, in the reaction of 1-iodobutane with a base/nucleophile, different KIEs would be expected for different deuteration patterns:

E2 Reaction : This mechanism involves the simultaneous breaking of a C-H bond on the β-carbon and the C-I bond on the α-carbon in the rate-determining step. Using this compound deuterated at the C2 position (CD3CD2CH2CH2I is not the standard name, but if deuterated at C2: CH3CH2CD2CH2I) would result in a large primary KIE (kH/kD ≈ 2-7), as the C-D bond is broken in the RDS. princeton.edu

E1 Reaction : This two-step mechanism begins with the slow, rate-determining departure of the iodide ion to form a butyl carbocation, followed by rapid deprotonation. Since the C-H(D) bond at C2 is not broken in the RDS, only a small secondary KIE would be observed (kH/kD ≈ 1.1-1.2) due to hyperconjugation stabilizing the carbocation. princeton.edu

SN2 Reaction : In this one-step mechanism, the nucleophile attacks the α-carbon as the iodide leaves. If this compound is deuterated at the α-carbon (C1), a small inverse α-secondary KIE (kH/kD < 1) might be observed as the hybridization moves towards a more crowded sp2-like transition state.

SN1 Reaction : Similar to the E1 mechanism, the rate-determining step is the formation of the carbocation. Deuteration at the α-carbon would lead to a small normal α-secondary KIE (kH/kD ≈ 1.1-1.2) due to the rehybridization from sp3 to sp2. epfl.ch

Table 1: Expected Kinetic Isotope Effects for Reactions of Deuterated 1-Iodobutane

| Reaction Mechanism | Position of Deuterium Label | Type of KIE | Expected kH/kD Value | Rationale |

| E2 | C2 (β-position) | Primary | ~ 2-7 princeton.edu | C-D bond is broken in the rate-determining step. princeton.edu |

| E1 | C2 (β-position) | Secondary | ~ 1.1 - 1.2 princeton.edu | C-D bond is not broken in RDS; effect from hyperconjugation. princeton.edu |

| SN1 | C1 (α-position) | Secondary | ~ 1.1 - 1.2 epfl.ch | C-D bond is not broken in RDS; effect from sp3 → sp2 rehybridization. epfl.ch |

| SN2 | C1 (α-position) | Secondary (Inverse) | ~ 0.9 - 1.0 | sp3 carbon becomes a more sterically hindered, sp2-like pentacoordinate transition state. |

Elucidation of Rate-Determining Steps and Transition State Structures

According to the Hammond postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. princeton.edu For a proton transfer, the KIE is expected to be maximal when the proton is exactly half-transferred in the transition state (a "symmetrical" transition state). princeton.edu In highly exothermic or endothermic reactions, the transition state is "early" (reactant-like) or "late" (product-like), respectively, leading to smaller KIEs. princeton.edu Therefore, by measuring the KIE, researchers can infer details about the geometry and energy of the transition state. libretexts.org

Quantum Mechanical Tunneling Effects on KIEs

Classical transition state theory assumes that molecules must possess sufficient energy to pass over the activation energy barrier. wikipedia.org However, quantum mechanics allows for a particle, due to its wave-like nature, to have a finite probability of passing through the barrier, even if it lacks the energy to go over it—a phenomenon known as quantum tunneling. wikipedia.orgazoquantum.com

This effect is most prominent for light particles, such as electrons and hydrogen nuclei (protons and deuterons). wikipedia.org When tunneling occurs in a reaction involving hydrogen transfer, the rate of the reaction can be significantly faster than predicted by classical models. libretexts.org Because tunneling is highly mass-dependent, it is much less probable for the heavier deuterium nucleus than for a proton. This can lead to unusually large primary kinetic isotope effects, with kH/kD values that can exceed the semi-classical limit of ~7, sometimes reaching values of 20-100 or even higher. The observation of such an inflated KIE is considered a strong indicator that quantum mechanical tunneling is a significant contributor to the reaction mechanism. libretexts.org

Reaction Pathway Elucidation and Intermediate Identification

The distinct mass of deuterium in this compound makes it an effective tracer in mechanistic studies. musechem.com By following the deuterium labels, researchers can elucidate the intricate steps of a reaction mechanism. musechem.com

Tracing Carbon Skeleton Transformations

The use of this compound allows for the unambiguous tracking of the butyl group's carbon skeleton throughout a chemical transformation. By analyzing the position of the deuterium atoms in the final products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, chemists can determine if any rearrangements or fragmentations of the carbon chain have occurred. This information is critical for understanding the fundamental steps of a reaction.

Investigation of Alkyl Iodide Reactivity in Nucleophilic Substitution

This compound is instrumental in studying nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. musechem.com In these reactions, a nucleophile replaces the iodide ion. The primary nature of the carbon-iodine bond in 1-iodobutane generally favors a bimolecular nucleophilic substitution (S_N2) mechanism. quora.com

The substitution of hydrogen with deuterium can influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). While the primary KIE (involving the breaking of a C-D bond) is not typically observed in S_N2 reactions of this compound as the C-I bond is broken in the rate-determining step, secondary kinetic isotope effects can provide information about the transition state structure. A small secondary KIE can indicate changes in hybridization at the carbon atom undergoing substitution.

| Reactant | Nucleophile | Solvent | Predominant Mechanism |

| This compound | Hydroxide Ion | Ethanol/Water | S_N2 |

| This compound | Cyanide Ion | Acetone | S_N2 |

| This compound | Azide Ion | DMF | S_N2 |

Table 1: Examples of Nucleophilic Substitution Reactions with this compound. This table is illustrative and based on general principles of S_N2 reactions.

Study of Elimination Reactions to Form Deuterated Alkenes

When treated with a strong base, this compound can undergo elimination reactions to form deuterated butenes. libretexts.org The most common mechanism for primary alkyl halides like 1-iodobutane is the bimolecular elimination (E2) pathway. openstax.orgmasterorganicchemistry.com

In the E2 reaction, the base removes a deuterium atom from the carbon adjacent to the carbon bearing the iodine, and the iodide ion is simultaneously eliminated. libretexts.org Studying the rate of this reaction compared to its non-deuterated counterpart reveals a significant primary kinetic isotope effect. The C-D bond is stronger than the C-H bond, and thus its cleavage in the rate-determining step of the E2 reaction is slower. This observation provides strong evidence for the concerted nature of the E2 mechanism.

| Base | Solvent | Major Product |

| Potassium tert-butoxide | tert-Butanol | 1-Butene-d7 |

| Sodium ethoxide | Ethanol | 1-Butene-d7 |

Table 2: Elimination Reactions of this compound. The expected major product is the less substituted alkene (Hofmann product) when a sterically hindered base is used.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

This compound readily reacts with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, butyl-d9-magnesium iodide. chemguide.co.uklibretexts.org The deuterium labeling is crucial for following the fate of the butyl group in subsequent reactions.

This deuterated Grignard reagent is a potent nucleophile and a strong base. libretexts.org Its reactions are fundamental in forming new carbon-carbon bonds. For instance, reaction with a carbonyl compound like an aldehyde or ketone will produce a deuterated alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com The presence and location of the deuterium atoms in the product alcohol can be precisely determined, confirming the mechanism of Grignard addition.

| Electrophile | Product after Acidic Workup |

| Formaldehyde | 1-Pentanol-d9 |

| Acetaldehyde | 2-Hexanol-d11 |

| Acetone | 2-Methyl-2-pentanol-d12 |

| Carbon Dioxide | Pentanoic-d9 acid |

Table 3: Reactions of Butyl-d9-magnesium Iodide. The table illustrates the formation of new C-C bonds.

Radical Mechanism Probes Using Deuterated Analogs

The use of this compound can also shed light on reactions proceeding through radical intermediates. In such mechanisms, a carbon-centered radical is formed. The kinetic isotope effect for the abstraction of a deuterium atom versus a hydrogen atom can be significant. This allows researchers to determine if a C-H/C-D bond cleavage is involved in the rate-determining step of a radical reaction, providing evidence for or against a proposed radical pathway.

Integration of 1 Iodobutane D9 in Advanced Analytical Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

1-Iodobutane-d9 plays a significant role in various NMR spectroscopic investigations due to the unique nuclear properties of deuterium (B1214612). Unlike the spin-1/2 proton, deuterium has a spin of 1. wikipedia.org This difference is fundamental to its application in specialized NMR techniques.

Deuterium NMR (D-NMR) for Isotopic Enrichment and Positional Analysis

Deuterium NMR (D-NMR) is a powerful technique for directly observing deuterium nuclei, and it is particularly useful for assessing the isotopic enrichment and positional labeling of deuterated compounds like this compound. wikipedia.orgmagritek.com The natural abundance of deuterium is very low (approximately 0.016%), so samples must be isotopically enriched to obtain a detectable signal. wikipedia.org D-NMR can confirm the success of a deuteration process, as a strong signal will be present in the 2H NMR spectrum, while the corresponding proton signals will be absent in the 1H NMR spectrum. magritek.com

For highly deuterated compounds, conventional proton NMR is often inadequate for determining isotopic enrichment due to the very weak residual proton signals. D-NMR provides a more accurate and direct method for this purpose. The chemical shift range in D-NMR is similar to that of proton NMR, although the resolution is generally lower. wikipedia.orghuji.ac.il This allows for the identification of the deuterated positions within a molecule.

Table 1: Comparison of Proton NMR and Deuterium NMR for Isotopic Analysis

| Feature | Proton NMR (¹H NMR) | Deuterium NMR (²H NMR) |

| Primary Use | Structural elucidation of non-deuterated compounds. | Verification and quantification of deuteration. magritek.com |

| Signal Intensity for Deuterated Compounds | Very weak residual proton signals. | Strong signals for deuterated positions. wikipedia.org |

| Resolution | High resolution. | Lower resolution compared to ¹H NMR. wikipedia.org |

| Natural Abundance of Nucleus | ~99.98% | ~0.016% wikipedia.org |

Applications in Structural Elucidation of Labeled Compounds

This compound is utilized as a labeled reagent in the synthesis of more complex molecules, aiding in their structural elucidation by NMR. By introducing a deuterated butyl group into a target molecule, researchers can track the position of this group and its interactions within the larger structure. The absence of proton signals from the deuterated moiety simplifies the corresponding regions of the ¹H NMR spectrum, reducing signal overlap and facilitating the interpretation of the remaining signals. synmr.in

The presence of deuterium can also be confirmed by the disappearance of signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum. magritek.com This dual-spectroscopy approach provides unambiguous evidence for the incorporation and location of the deuterated fragment.

Studies of Molecular Dynamics and Conformational Analysis

Deuterium NMR is a valuable technique for studying the molecular dynamics and conformational preferences of molecules, particularly in ordered or partially ordered systems like liquid crystals and biological membranes. wikipedia.orgoup.com The quadrupolar interaction of the deuterium nucleus is sensitive to the orientation of the C-D bond relative to the external magnetic field. wikipedia.org Changes in molecular motion and conformation affect the observed NMR lineshape, providing insights into these dynamic processes. annualreviews.org

For flexible alkyl chains, such as the butyl group in this compound, D-NMR can provide information about the degree of ordering and the conformational dynamics at different positions along the chain. oup.comtandfonline.com By selectively deuterating specific positions, researchers can probe the mobility and conformational preferences of different segments of the molecule. oup.comtandfonline.com

Use as a Labeled Reagent in NMR Experiments

This compound serves as a labeled reagent for introducing a deuterated butyl group into other molecules for subsequent NMR analysis. myskinrecipes.commusechem.com This is particularly useful in mechanistic studies where the fate of a particular molecular fragment needs to be followed. musechem.com For example, it can be used to synthesize deuterated standards for quantitative NMR (qNMR) or to create derivatizing agents that aid in the analysis of complex mixtures. nih.govunl.edu The introduction of a deuterated tag can simplify complex ¹H NMR spectra and provide a unique spectroscopic handle for tracking the labeled molecule. synmr.in

Solvent Considerations in NMR Spectroscopy with Deuterated Compounds

The choice of solvent is a critical consideration in NMR spectroscopy. quora.com To avoid large solvent signals that can obscure the signals of the analyte, deuterated solvents are almost always used for ¹H NMR. savemyexams.comlabinsights.nl These solvents, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), have most of their hydrogen atoms replaced with deuterium. labinsights.nl The deuterium nuclei resonate at a different frequency and are therefore not observed in a standard ¹H NMR experiment. savemyexams.com

When analyzing a deuterated compound like this compound, the choice of solvent remains important. For ¹H NMR, a deuterated solvent is still necessary to avoid solvent interference. quora.com For D-NMR experiments, however, a non-deuterated solvent can be used, as the experiment is specifically designed to detect deuterium signals. It is also important to be aware that residual proton signals in deuterated solvents can sometimes overlap with analyte signals, and the chemical shifts of these residual signals can vary depending on the solvent. ucla.edu

Table 2: Common Deuterated Solvents in NMR Spectroscopy

| Solvent | Chemical Formula | Common Use |

| Chloroform-d | CDCl₃ | General purpose for many organic compounds. labinsights.nl |

| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | For more polar compounds. labinsights.nl |

| Deuterium oxide | D₂O | For water-soluble compounds. labinsights.nl |

| Acetone-d₆ | (CD₃)₂CO | Aprotic solvent for a range of compounds. magritek.com |

| Methanol-d₄ | CD₃OD | Protic solvent for polar compounds. labinsights.nl |

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

This compound is extensively used in mass spectrometry, primarily as an internal standard for quantitative analysis and as a tool for qualitative analysis and mechanistic studies. cymitquimica.comclearsynth.com The mass difference between the deuterated and non-deuterated isotopologues allows for their clear differentiation in a mass spectrum. sigmaaldrich.com

In quantitative MS, a known amount of a deuterated internal standard, such as this compound or a compound synthesized from it, is added to a sample. clearsynth.comscioninstruments.com Because the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample preparation, chromatography, and ionization. nih.gov By comparing the signal intensity of the analyte to that of the internal standard, variations in sample handling and instrument response can be corrected for, leading to more accurate and precise quantification. scioninstruments.comnih.gov

For qualitative analysis, this compound can be used to introduce a deuterium label into a molecule to help elucidate fragmentation pathways in the mass spectrometer. acs.org By observing the mass shifts in the fragment ions, researchers can deduce the structure of the molecule and understand how it breaks apart. This technique is valuable in identifying unknown compounds and in studying reaction mechanisms. musechem.com

Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying compounds by using a known concentration of a stable isotope-labeled version of the analyte as an internal standard. This compound is instrumental in preparing these standards. In SIDMS, the isotopically labeled standard, which is chemically identical to the analyte, is added to a sample at the earliest stage of analysis. This standard, often synthesized using this compound, co-elutes with the native analyte during chromatography and experiences identical ionization efficiency in the mass spectrometer. acs.org Because the standard and analyte behave almost identically during sample preparation and analysis, any sample loss or variability in instrument response affects both equally. The ratio of the mass spectrometric signals of the analyte to the internal standard is then used for precise quantification. nih.gov

This compound as an Internal Standard in Quantitative Analytical Assays

This compound is a key reagent for synthesizing deuterated internal standards for use in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). acs.org Isotopologues are considered the most practical internal standards for MS because they typically co-elute and ionize in the same way as the parent compound. acs.org

A notable application involves the quantification of heparan sulfate (B86663) (HS), a biomarker for certain lysosomal storage diseases like mucopolysaccharidosis (MPS). acs.org To overcome the challenges of quantifying the heterogeneous and high-molecular-weight HS in biological samples, a method involving butanolysis to create desulfated disaccharide cleavage products detectable by LC-MS/MS was developed. For this assay, a deuterium-labeled version of the major HS disaccharide butanolysis product was synthesized to serve as the internal standard. The synthesis involved esterifying the crude carboxylate of a precursor with commercially available this compound (≥98 atom % D). acs.org This process yielded a deuterated disaccharide internal standard that enabled the development of a fully quantitative LC-MS/MS assay for HS determination in mouse brain tissue. acs.org

| Starting Reagent | Purpose | Resulting Product | Analytical Method | Reference |

|---|---|---|---|---|

| This compound | Esterification to create a deuterated internal standard for a biomarker assay. | Deuterated disaccharide butanolysis product of Heparan Sulfate (HS). | LC-MS/MS | acs.org |

Development of High-Resolution Mass Spectrometry Methods

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of an "exact mass". bioanalysis-zone.com This capability is crucial for distinguishing between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com The development of quantitative methods using standards derived from this compound benefits significantly from the specificity of HRMS. uq.edu.aunih.gov

When a deuterated internal standard is used, HRMS can unequivocally differentiate the analyte's signal from the standard's signal, even if they are not perfectly separated chromatographically. The high mass accuracy of HRMS confirms the elemental composition of both the analyte and the standard, which enhances the reliability and specificity of metabolite identification and quantification. nih.govresearchgate.net This is particularly advantageous in complex biological matrices where isobaric interferences are common. nih.gov The use of HRMS in conjunction with isotope dilution ensures a high degree of confidence in the analytical results by verifying the identity of the quantified compounds. nih.gov

Mitigation of Cross-Contribution in MS Data from Deuterated Standards

A potential issue when using isotopically labeled internal standards in mass spectrometry is "cross-contribution" or "isotopic crosstalk". researchgate.netresearchgate.net This occurs when the isotopic cluster of the analyte contributes to the signal of the internal standard, and vice-versa. researchgate.net This problem is especially relevant when the mass difference between the analyte and the standard is small (e.g., using a d1 or d2-labeled standard). researchgate.net

The use of this compound to synthesize internal standards effectively mitigates this issue. The incorporation of nine deuterium atoms results in a mass shift of +9 atomic mass units compared to the unlabeled analog. sigmaaldrich.com This large mass difference ensures that the isotopic cluster of the deuterated standard is well-separated from the isotopic cluster of the native analyte in the mass spectrum. Consequently, the probability of overlapping signals and mutual interference is significantly reduced, leading to more accurate and reliable quantification across a wide range of concentrations. researchgate.net

Monitoring Reaction Pathways and Product Formation by MS

Mass spectrometry is an indispensable tool for monitoring the progress of chemical reactions, including those involving this compound. When this compound is used as a reagent to synthesize a deuterated internal standard, MS can track the reaction pathway and confirm the formation of the desired product. acs.org

For instance, in the synthesis of the deuterated disaccharide for the heparan sulfate assay, this compound is used to esterify a carboxylate precursor. acs.org By taking aliquots of the reaction mixture over time and analyzing them by LC-MS, chemists can monitor the disappearance of the starting materials and the appearance of the deuterated product. The distinct mass of the d9-butyl group allows for unambiguous tracking of the newly formed ester, confirming that the derivatization was successful and proceeded to completion. This real-time monitoring allows for the optimization of reaction conditions such as time, temperature, and reagent concentrations.

Chromatographic Coupling with Isotopic Detection (e.g., GC-MS, LC-MS/MS)

The analysis of compounds using standards derived from this compound almost invariably involves the coupling of a chromatographic separation technique with a mass spectrometer. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common configurations. acs.orgresearchgate.netdss.go.th

Chromatography separates the complex mixture of molecules within a sample, and the mass spectrometer serves as a highly sensitive and selective detector. This coupling is essential because it allows for the separation of the analyte and its deuterated standard from other matrix components before they enter the mass spectrometer, reducing ion suppression and improving detection limits. The mass spectrometer then provides isotopic detection, differentiating between the native analyte and the d9-labeled standard based on their mass difference, which is fundamental to the isotope dilution technique.

Optimizing Chromatographic Separation for Deuterated Analogs

A critical aspect of method development is the optimization of the chromatographic separation. elementlabsolutions.comrestek.com While deuterated standards are chemically identical to their corresponding analytes, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention times, a phenomenon known as the "isotope effect". High-resolution capillary columns in GC or modern columns in LC can sometimes partially separate molecules based on isotopic substitution.

Therefore, chromatographic conditions must be carefully optimized. In gas chromatography, this involves adjusting the column temperature program to ensure that the analyte and its deuterated standard either co-elute to be measured in the same scan or are baseline resolved if required by the specific method. elementlabsolutions.com In liquid chromatography, factors such as the mobile phase composition (e.g., solvent ratio, pH, additives) and gradient elution profile are fine-tuned. libretexts.orgmastelf.comchromatographyonline.com The goal is to achieve symmetrical, sharp peaks with adequate resolution from interferences, which provides the best possible conditions for precise and accurate quantification by the mass spectrometer. libretexts.org

Enhanced Sensitivity and Selectivity in Trace Analysis.

The integration of this compound into advanced analytical spectroscopic methodologies significantly enhances sensitivity and selectivity, particularly in the trace analysis of various compounds. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) or as a key precursor in the synthesis of such standards. The use of deuterated analogs is a powerful technique in chromatography and spectroscopy, especially in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to improve the precision and accuracy of quantitative analysis. asme.orgscioninstruments.comscioninstruments.com

Isotopically labeled internal standards are considered the gold standard for quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to their non-labeled counterparts. researchgate.net This ensures they behave similarly during sample preparation, extraction, derivatization, and chromatographic separation. scioninstruments.comscioninstruments.com However, due to the mass difference, they are easily distinguished by the mass spectrometer. By adding a known quantity of the deuterated standard, such as one derived from this compound, to a sample at an early stage, variations arising from sample loss, matrix effects (ion suppression or enhancement), and instrument drift can be effectively corrected. scioninstruments.comnih.govresearchgate.net The final analyte concentration is calculated based on the response ratio of the native analyte to the deuterated internal standard, which mitigates many potential errors and improves the reliability of the results. scioninstruments.com

Detailed Research Findings

Research has demonstrated the efficacy of using deuterated internal standards, analogous to or synthesized from precursors like this compound, in complex environmental and biological matrices.

A notable application is the quantification of tire tread particles in environmental samples using pyrolysis-GC/MS. nih.govresearchgate.net In this methodology, characteristic polymer pyrolysis products are used to trace tire wear debris. To achieve accurate quantification, deuterated polymer internal standards are employed to correct for variability in analyte recovery caused by the sample matrix, sample size, and variations in the ion source. nih.govresearchgate.netnih.gov The study showed a high correlation (r² ≥ 0.88) between the measured tread concentration and the known spiked amounts in blinded analyses, confirming the reliability of the method. researchgate.net The use of deuterated standards was a critical refinement that made the protocol robust and transferable between different laboratories. nih.govresearchgate.net

The selection of specific ions for the analyte and the internal standard is crucial to prevent cross-contribution, where fragments from one compound interfere with the signal of the other. asme.org The mass shift provided by the nine deuterium atoms in this compound (M+9) is substantial, which helps to minimize this spectral overlap. sigmaaldrich.cn For example, in the analysis of the major metabolite of delta-9-tetrahydrocannabinol (THC), a d6-labeled internal standard proved superior to a d3-labeled one because its fragmentation pattern did not interfere with the analyte's ions, leading to a wider and more reliable dynamic range for analysis. nih.gov This underscores the importance of a sufficient number of deuterium labels, as provided by a precursor like this compound, for enhancing selectivity.

In the field of metabolomics, this compound has been used to synthesize the novel derivatizing reagent N-butyl-d9-4-aminomethylpyridinium iodide (BAMP-d9). nih.gov This reagent is used for the comparative analysis of carboxylic acids via Capillary Electrophoresis-Mass Spectrometry (CE-MS). Derivatizing two identical samples with the non-deuterated (BAMP) and deuterated (BAMP-d9) reagents allows for clear visualization of metabolic variations between the samples. Furthermore, the derivatization process itself, by introducing a permanently charged moiety, significantly enhanced the detection sensitivity, allowing for the detection of formic acid at the picogram level. nih.gov

The table below details the use of deuterated internal standards in a pyrolysis-GC/MS method for environmental analysis, illustrating how specific markers are paired with corresponding standards for accurate quantification.

| Target Analyte Marker | Polymer Source | Deuterated Internal Standard Used | Purpose |

| Vinylcyclohexene | Styrene-Butadiene Rubber (SBR) / Butadiene Rubber (BR) | Deuterated polybutadiene (B167195) (d-PB) | Quantification of tread concentration |

| Dipentene | Natural Rubber (NR) / Isoprene Rubber (IR) | Deuterated polyisoprene (d-PI) | Quantification of tread concentration |

| Styrene | Styrene-Butadiene Rubber (SBR) | Deuterated polystyrene (d-PS) | Qualitative review and confirmation |

This table is based on data from research on quantifying tire tread particles in environmental samples, demonstrating the pairing of analyte markers with specific deuterated internal standards to ensure analytical accuracy and selectivity. nih.gov

Role in Pharmaceutical, Biomedical, and Biochemical Research

Pharmacokinetic and Metabolic Fate Studies

Deuterium-labeled compounds are extensively used to study the metabolism of drugs and other substances in humans and animals. cdnsciencepub.com The introduction of deuterium (B1214612) into a molecule allows researchers to track its journey through a biological system without altering its fundamental chemical properties. cd-bioparticles.net

The use of deuterated compounds is a well-established strategy for tracking the fate of a molecule within a biological system. nih.gov In pharmacokinetic studies, a deuterated version of a drug can be administered to trace its absorption, distribution, metabolism, and excretion (ADME) profile. scispace.comgabarx.com Because the physicochemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, it follows the same metabolic routes. cd-bioparticles.netnih.gov This allows for precise quantification and tracking, providing crucial data for understanding a drug's behavior in the body. scispace.com

Deuterated tracers are powerful tools for the quantitative analysis of metabolic pathways. osti.gov Techniques like Deuterium Metabolic Imaging (DMI) utilize substrates labeled with deuterium, such as deuterated glucose or acetate, to observe their metabolic fate in three dimensions. nih.govescholarship.orgmdpi.com This method allows for the non-invasive investigation of multiple metabolic processes in both healthy and diseased states. escholarship.orgmdpi.com

The process involves administering a deuterium-enriched substrate and detecting its metabolic products with minimal background signal, due to the low natural abundance of deuterium (0.01%). mdpi.com For example, deuterated glucose can be used to monitor glycolysis and the tricarboxylic acid (TCA) cycle, providing insights into cellular energy metabolism. nih.govbruker.com This approach has been applied to study conditions like cancer, where altered metabolic activity is a key feature. bruker.com Similarly, deuterated water (D₂O) can serve as a substrate-agnostic isotope tracer to investigate the reversibility and thermodynamics of reactions in central carbon metabolism. osti.gov

A significant advantage of using deuterated compounds in metabolic studies is the ability to easily distinguish them from their naturally occurring, non-deuterated (protiated) analogs. myskinrecipes.com The very low natural abundance of deuterium means that the signal from an administered deuterated tracer is clearly distinguishable from any background, allowing for precise measurement of the compound and its metabolites. escholarship.orgmdpi.com This is particularly crucial when the substance being studied is also produced endogenously or can be acquired from environmental sources. The distinct mass of the deuterated compound allows for clear identification using mass spectrometry, eliminating ambiguity in the results.

Investigating In Vivo Metabolic Pathways using Deuterated Tracers.

Deuteration Strategies in Drug Discovery and Development

The strategic replacement of hydrogen with deuterium in a drug molecule, known as deuteration, can significantly improve a drug's properties. nih.gov This modification has become a key strategy in modern medicinal chemistry.

Deuteration of an Active Pharmaceutical Ingredient (API) can slow or alter its metabolism by leveraging the kinetic isotope effect (KIE). digitellinc.comresearchgate.netrti.org The C-D bond is stronger and breaks more slowly than a C-H bond, which can make a drug more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes. cdnsciencepub.comgabarx.comneulandlabs.com This can lead to several beneficial changes in the API's performance. nih.govneulandlabs.com

The enhanced metabolic stability can result in a longer drug half-life, improved bioavailability, and the need for less frequent dosing. neulandlabs.com Furthermore, by slowing metabolism at a specific site, deuteration can reduce the formation of undesirable or toxic metabolites, a phenomenon sometimes referred to as "metabolic shunting". nih.govgabarx.comacs.org This can improve the drug's safety and tolerability profile. nih.govacs.org The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated version, tetrabenazine, allowing for a lower dose and reduced dosing frequency. nih.govneulandlabs.com

Table 1: Potential Impacts of Deuteration on API Performance

| Impact Area | Description | Research Finding Reference |

|---|---|---|

| Pharmacokinetics (PK) | The C-D bond is more stable than the C-H bond, leading to slower metabolism by liver enzymes. neulandlabs.com This can increase the drug's half-life and bioavailability. gabarx.comneulandlabs.com | gabarx.comneulandlabs.com |

| Metabolic Stability | Deuteration can make a drug more resistant to metabolic changes, especially those mediated by the cytochrome P450 system. cdnsciencepub.com | cdnsciencepub.com |

| Toxicity Profile | By slowing the formation of metabolites, deuteration can lead to lower toxicity if the metabolites are harmful. cdnsciencepub.comneulandlabs.com | cdnsciencepub.comneulandlabs.com |

| Efficacy | Improved pharmacokinetic profiles can lead to higher efficacy and a more consistent therapeutic effect. neulandlabs.com | neulandlabs.com |

| Metabolic Switching | Deuteration at one metabolic site may cause metabolism to occur at a different site, potentially altering the drug's metabolite profile. cdnsciencepub.comnih.govtandfonline.com | cdnsciencepub.comnih.govtandfonline.com |

1-Iodobutane-d9 is a key synthetic intermediate used in the production of more complex deuterated molecules. isotope.com As a deuterated alkylating agent, it serves as a source of a deuterated butyl group in organic synthesis. isotope.com For example, it has been used in the synthesis of deuterated disaccharides and other compounds for pharmacokinetic or metabolic studies. scispace.comacs.orguq.edu.au In one documented synthesis, this compound was used to create N-butyl-d9-4-aminomethylpyridinium iodide (BAMP-d9), a derivatizing reagent for the analysis of carboxylic acids. nih.gov The availability of such deuterated building blocks is essential for the development of new deuterated drugs and research tools. cd-bioparticles.net

Isotopic Labeling in Proteomics and Metabolomics

Binding Isotope Effects in Enzyme Reactions

Isotope effects are not limited to the rates of chemical reactions (kinetic isotope effects); they can also be observed in binding equilibria. A binding isotope effect (BIE), also referred to as an equilibrium isotope effect (EIE), measures the effect of isotopic substitution on the binding affinity of a ligand to a receptor or an enzyme. rsc.orgnih.gov

These effects arise from changes in the vibrational energy of bonds when a molecule moves from a free state (in solution) to a bound state (in an enzyme's active site). nih.gov If the vibrational environment around an isotopically substituted bond becomes stiffer or more constrained upon binding, the heavy isotope will be favored in the bound state. Conversely, if the bond becomes weaker or less constrained, the light isotope will be favored. nih.gov

Studying BIEs can provide detailed insights into:

Enzyme-Ligand Interactions: They can reveal subtle, non-covalent interactions within the binding pocket, such as hydrogen bonding or steric constraints. rsc.orgmdpi.com

Conformational Changes: BIEs can detect changes in the structure and flexibility of both the enzyme and the ligand upon binding. nih.gov

Mechanism of Action: These measurements help characterize the structure of the enzyme-substrate complex, which is a critical intermediate in the catalytic cycle. nih.gov

While direct studies citing this compound for BIE analysis are not prominent, the principles apply broadly. Deuterated ligands, which could be synthesized using this compound, can be used to probe the binding environment of an enzyme. By comparing the binding affinity of the deuterated ligand to its non-deuterated counterpart, researchers can infer changes in the vibrational state of the C-D bonds upon binding, providing a high-resolution view of the interactions within the enzyme's active site. rsc.orgnih.gov

Environmental and Geoscientific Tracer Applications

Hydrological Tracing Studies

In hydrology, tracers are indispensable for understanding the dynamics of water resources. While there is a lack of specific studies employing 1-Iodobutane-d9 as a hydrological tracer, the field heavily relies on other deuterated compounds, primarily Deuterium (B1214612) Oxide (D₂O).

Deuterium oxide is considered an ideal conservative tracer for water. usgs.govresearchgate.net This means it moves with water without significantly interacting with the surrounding geological materials, providing a clear picture of water flow. Its chemical similarity to regular water (H₂O) ensures that it faithfully mimics the behavior of the water body being studied. isotope.comgw-project.org The primary advantage of using D₂O is that it is a stable, non-radioactive isotope, making it safe for environmental applications. isotope.com

The injection of D₂O into groundwater systems allows hydrologists to track the path and velocity of groundwater flow. isotope.comzeochem.com By monitoring the concentration of D₂O at various points over time, researchers can determine key aquifer properties such as porosity, hydraulic conductivity, and the extent of dispersion. These studies are crucial for managing groundwater resources, assessing the vulnerability of aquifers to contamination, and understanding the interaction between surface water and groundwater. nih.govcopernicus.org For instance, the analysis of stable isotopes like ²H and ¹⁸O in water can reveal the origin and mixing patterns of different water sources. copernicus.org

The monitoring of hydraulic fracturing, or "fracking," is another critical application for deuterated tracers. isotope.comzeochem.com D₂O can be added to the fracturing fluid to trace its potential migration into surrounding aquifers. isotope.comepa.gov This provides a definitive way to assess the integrity of the well and the potential for contamination of drinking water sources. Although various tracers are used in the industry, the unique isotopic signature of D₂O makes it a reliable tool for such investigations. american.edu Advanced techniques are continuously being developed to improve the detection and tracing of fracturing fluids. researchgate.netmdpi.comresfrac.com

The performance of D₂O as a tracer is often compared with other soluble tracers like bromide (Br⁻) and various fluorescent dyes. Studies have shown that D₂O often behaves more conservatively than many other tracers. For example, some dye tracers may be subject to sorption onto aquifer materials, which can retard their movement relative to the actual water flow. researchgate.net A comparative study using deuterated water, bromide, and pentafluorobenzoic acid demonstrated that deuterated water was transported conservatively, with breakthrough curves nearly identical to the other soluble tracers. usgs.gov This confirms its utility as a reliable benchmark for groundwater velocity measurements. researchgate.net

Table 1: Comparison of Common Groundwater Tracers

| Tracer | Type | Advantages | Disadvantages |

| Deuterium Oxide (D₂O) | Isotopic | Conservative, non-toxic, chemically similar to water. usgs.govresearchgate.netisotope.com | Higher cost compared to some other tracers. zeochem.com |

| Bromide (Br⁻) | Ionic | Conservative in many environments, relatively inexpensive, easy to analyze. usgs.gov | Can have natural background concentrations. |

| Fluorescent Dyes (e.g., Uranine) | Organic | Low detection limits, relatively inexpensive. | Can be subject to sorption and degradation. researchgate.net |

| Chlorofluorocarbons (CFCs) | Gaseous | Useful for dating young groundwater. nih.govcopernicus.org | Production has been phased out, complex analysis. |

Monitoring Hydraulic Fracturing Processes.

Atmospheric and Combustion Research

Isotopic tracers are also invaluable in atmospheric and combustion science for deciphering complex reaction mechanisms.

While specific research utilizing this compound in combustion studies is not prominent, the use of deuterated hydrocarbons, in general, is a well-established technique. tandfonline.comresearchgate.net By replacing hydrogen with deuterium in a fuel molecule, scientists can track the fate of the molecule and its fragments during combustion. This helps in understanding the formation of pollutants such as polycyclic aromatic hydrocarbons (PAHs) and soot. tandfonline.comacs.org

For instance, studies using deuterated ethene (C₂D₄) have been conducted to identify the chemical formulas of PAHs formed in flames. acs.org The mass shift observed in the products when using a deuterated fuel provides unambiguous evidence of the reaction pathways. acs.org This information is critical for developing cleaner and more efficient combustion technologies. The use of isotopic labeling allows researchers to determine the propensity of a specific molecule or even a particular atom within a molecule to form harmful emissions. researchgate.nettandfonline.com

Source Apportionment of Environmental Pollutants

Source apportionment is the process of identifying and quantifying the contributions of different sources to the pollution measured at a specific receptor site. While stable isotope ratios of elements like carbon, nitrogen, and sulfur are commonly used for this purpose, the application of deuterated organic compounds as tracers is an emerging area.

Deuterated compounds, such as this compound, offer a distinct advantage as they are chemically identical to their non-deuterated counterparts but have a different mass. This allows them to be introduced into a system and tracked without significantly altering the chemical behavior of the contaminant of interest. The primary use of this compound in this context is as a surrogate or internal standard in analytical methodologies developed for source apportionment studies. biotage.com For instance, in complex environmental matrices, the recovery of target analytes during extraction and analysis can be variable. By spiking a sample with a known amount of this compound, which is structurally similar to certain organic pollutants but isotopically distinct, scientists can correct for losses during sample preparation and ensure more accurate quantification of the pollutants.

While direct application of this compound as a tracer deliberately released to apportion sources of environmental pollutants is not widely documented in peer-reviewed literature, its potential is significant. In a controlled study, different potential pollution sources (e.g., industrial effluents from different factories) could be "tagged" with a specific concentration of this compound. By measuring its concentration at a downstream receptor point, the relative contribution of each source could be determined. This approach is conceptually similar to how different fluorescent dyes are used in hydrology to trace water flow paths.

Table 1: Potential Application of this compound in a Hypothetical Source Apportionment Study

| Parameter | Description | Rationale for Using this compound |

| Tracer Injection | A known concentration of this compound is introduced into specific industrial effluent streams suspected of contributing to downstream pollution. | The deuterated nature allows it to be distinguished from naturally occurring butane (B89635) compounds. The iodo- group provides a specific functional group for targeted analysis. |

| Sample Collection | Water or sediment samples are collected at a downstream location where pollution is observed. | Samples will contain a mixture of pollutants from various sources, including the tagged effluent. |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and quantify both the pollutants and this compound. | GC-MS can differentiate between this compound and its non-deuterated analog based on their mass-to-charge ratio, ensuring accurate tracer detection. |

| Data Analysis | The concentration of this compound at the receptor site is used to calculate the dilution factor of the tagged effluent, which in turn allows for the quantification of that source's contribution to the overall pollutant load. | This provides a direct quantitative link between a specific source and the observed environmental contamination. |

Environmental Fate and Transport Studies of Organic Contaminants

Understanding the environmental fate and transport of organic contaminants is crucial for assessing their risk to ecosystems and human health. This involves studying processes such as advection, dispersion, sorption, and degradation. Isotopically labeled compounds are powerful tools in these investigations.

This compound can serve as a valuable tracer in studies examining the fate and transport of alkyl halides and other volatile organic compounds (VOCs) in the subsurface. berkeley.edu By introducing this compound into a groundwater system, for example, researchers can monitor its movement and transformation. The replacement of hydrogen with deuterium creates a kinetic isotope effect, meaning that C-D bonds are stronger and are broken more slowly than C-H bonds. This can be exploited to study degradation mechanisms. If this compound is observed to degrade more slowly than its non-deuterated counterpart under the same conditions, it provides evidence that C-H bond cleavage is a rate-limiting step in the degradation pathway.

Furthermore, because this compound is not naturally present in the environment, its detection provides an unambiguous signal of the introduced tracer. This is particularly useful in complex environments where numerous organic compounds may be present.

One documented application of this compound is in the synthesis of deuterated internal standards for quantifying biomarkers in biological samples. acs.org While this is not a direct environmental fate study, the principle is transferable. For instance, in a laboratory microcosm study designed to simulate a contaminated aquifer, this compound could be used as a non-reactive tracer to quantify water flow and dispersion, while the degradation of a target contaminant is simultaneously monitored.

Table 2: Research Findings on the Use of Deuterated Compounds in Environmental Fate and Transport Studies

| Study Type | Deuterated Compound Used | Key Findings | Relevance to this compound |

| Groundwater Tracing | Deuterated Water (D₂O) | D₂O acts as a conservative tracer, moving with the groundwater and providing information on flow paths and velocities. researchgate.netusgs.gov | Suggests that a soluble, deuterated organic compound like this compound could potentially be used to trace the movement of contaminant plumes. |

| Indoor Air Quality | Deuterated Propene and Butene | Used as inert tracers to determine air exchange rates and the contribution of different indoor sources to VOC concentrations. berkeley.edu | Demonstrates the utility of deuterated VOCs as tracers for transport studies, a principle applicable to outdoor environments and subsurface contamination. |

| Metabolism Studies | Deuterated Drugs | The kinetic isotope effect slows down metabolism, allowing for the elucidation of metabolic pathways. | The same principle can be applied to study the biodegradation pathways of environmental contaminants like alkyl halides. |

| Analytical Chemistry | This compound | Used to synthesize a deuterated internal standard for accurate quantification of a biomarker. acs.org | Highlights its role in ensuring data quality for studies that might investigate the fate and transport of related compounds. |

Advanced Research Perspectives and Emerging Methodologies

Innovations in Stereoselective Deuteration and Regioselective Synthesis

The precise placement of deuterium (B1214612) atoms within a molecule is crucial for many of its applications. Consequently, significant research has focused on developing innovative methods for stereoselective and regioselective deuteration.

Recent advancements have moved beyond simple hydrogen isotope exchange (HIE) to more controlled and selective methods. acs.org Transition-metal catalysis, particularly with iridium, rhodium, and palladium, has emerged as a powerful tool for the direct and selective deuteration of organic molecules under mild conditions. acs.orgjst.go.jpchemrxiv.org For instance, iridium-based catalysts can direct deuteration to specific positions, such as the ortho-position of anilines or the para- and meta-positions of arenes, while leaving other C-H bonds intact. acs.orgchemrxiv.org Such methodologies could be adapted for the regioselective synthesis of partially deuterated iodobutane isotopologues.

Biocatalysis offers another frontier for highly selective deuteration. Enzymes, such as the α-oxo-amine synthase SxtA, have been shown to catalyze the site- and stereoselective deuteration of α-amino acids using D₂O as the deuterium source. nih.gov This approach provides unparalleled stereocontrol, which is challenging to achieve through traditional synthetic methods. nih.gov While not directly applied to 1-iodobutane (B1219991), these chemoenzymatic strategies highlight a promising future for producing chiral deuterated building blocks. nih.gov The synthesis of β-deuterated amino acids has also been achieved using palladium-catalyzed H/D exchange protocols. osti.gov

The development of these sophisticated synthetic methods is critical for accessing deuterated compounds with precisely defined isotopic labeling patterns, which are essential for detailed mechanistic studies and as precursors for complex molecules. mdpi.comacs.orgrsc.org

Table 1: Modern Methods for Selective Deuteration

| Method | Catalyst/System | Selectivity | Key Features |

| Metal-Catalyzed H/D Exchange | Iridium Nanoparticles | Regioselective (ortho, meta, para) | Mild conditions, avoids side reactions like hydrogenation. acs.orgchemrxiv.org |

| Metal-Catalyzed H/D Exchange | Palladium on Carbon (Pd/C) | General | Requires activation by H₂ gas for milder conditions. jst.go.jp |

| Biocatalysis | α-oxo-amine synthase (e.g., SxtA) | Stereoselective & Regioselective | Uses D₂O as a deuterium source; operates under mild, sustainable conditions. nih.gov |

| Organocatalysis | Lewis Acid/Brønsted Base | Regioselective (β-amino C-H bonds) | Metal-free catalysis for specific functional groups. nih.gov |

Computational Chemistry Approaches for Predicting Isotope Effects and Reaction Pathways

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of isotopically labeled compounds. For deuterated molecules like 1-Iodobutane-d9, theoretical models are crucial for predicting kinetic isotope effects (KIEs) and elucidating reaction mechanisms. nih.govrsc.org

The KIE, the change in reaction rate upon isotopic substitution, provides profound insight into the transition state of a reaction. wikipedia.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are now routinely used to predict KIEs with high accuracy. wikipedia.orgnih.gov These calculations model the vibrational frequencies of reactants and transition states, with the zero-point energy (ZPE) difference between C-H and C-D bonds being a primary contributor to the primary KIE. nih.gov For reactions involving this compound, computational models can predict how the deuteration of the butyl chain affects substitution and elimination reaction rates.

Beyond predicting KIEs, computational approaches are used to explore entire reaction pathways and chemical transformation networks. arxiv.orgchemrxiv.org By modeling the potential energy surface, researchers can identify intermediates and transition states, providing a detailed map of the reaction mechanism. arxiv.orgmdpi.com For instance, computational studies on the reactions of iodoalkanes can reveal the influence of steric and electronic factors on activation energies, explaining the difference in reactivity between molecules like iodomethane (B122720) and 1-iodobutane. nih.gov Such insights are vital for designing new catalysts and optimizing reaction conditions. mdpi.comchemrxiv.org The combination of computational modeling with experimental data provides a powerful synergy for understanding complex chemical systems. researchgate.netosti.gov

Table 2: Computational Methods in Isotope Effect Studies

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | KIE Prediction | Accurate calculation of vibrational frequencies and zero-point energies to predict the magnitude of KIEs. wikipedia.org |

| Ab Initio Calculations | Reaction Pathway Analysis | Determination of structures, reaction enthalpies, and activation parameters for reactants, products, and transition states. nih.gov |

| Quantum Instanton Theory | Tunneling & KIEs | Describes quantum effects like tunneling, which can be significant in hydrogen/deuterium transfer reactions. nih.gov |

| Kinetic Monte Carlo (kMC) Simulations | Catalytic Cycles | Simulates the kinetics of complex catalytic reactions by considering multiple active sites and pathways. chemrxiv.org |

Integration of this compound in Multi-Modal Analytical Platforms

Deuterated compounds are cornerstones of modern analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comdataintelo.com this compound, with its well-defined mass shift, is an ideal internal standard for quantitative analysis. chemicalbook.com

In liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are essential for improving accuracy and reproducibility. resolvemass.cascielo.org.mx They co-elute with the non-deuterated analyte but are distinguished by their higher mass. This allows for precise quantification by correcting for variations during sample preparation and ionization efficiency in the mass spectrometer. scielo.org.mx The use of a stable-isotope-labeled internal standard (SILS) like this compound is considered the gold standard in quantitative mass spectrometry. acs.org

Beyond quantification, deuterium labeling is used to elucidate mass spectral fragmentation pathways. spectroscopyonline.com By strategically placing deuterium atoms, chemists can track the fragments of a molecule as it breaks apart in the mass spectrometer, providing definitive structural information. spectroscopyonline.com This technique was famously used to establish the structure of the tropylium (B1234903) cation. spectroscopyonline.com

The integration of deuterated tracers with multiple analytical platforms ('omics' technologies) is a growing trend. nih.govresearchgate.net For example, stable isotope tracers can be used in metabolomics to follow the metabolic fate of a compound through complex biological systems, with analysis performed by high-resolution MS. maastrichtuniversity.nlcambridge.org This multi-modal approach provides a dynamic and comprehensive view of metabolic processes. researchgate.net

Future Directions in Isotopic Tracer Development for Complex Systems

Isotopic tracers have long been fundamental to studying metabolism, and the development of new tracers and methodologies continues to push the boundaries of what can be investigated. nih.govhumankinetics.com While historically reliant on radioisotopes, there is a strong shift towards the use of stable isotopes like deuterium (²H), ¹³C, and ¹⁵N due to their safety, especially in human studies. cambridge.orghumankinetics.com

A key future direction is the development of tracers for increasingly complex biological questions and systems. humankinetics.com This includes designing substrate-specific tracers to investigate the metabolism of carbohydrates, fats, and proteins with high precision. researchgate.netmaastrichtuniversity.nl The synthesis of specifically labeled molecules, such as deuterated carbohydrates, allows researchers to track the fate of ingested nutrients and understand their processing in health and disease. humankinetics.comanr.fr

Another emerging area is the use of deuterium oxide (D₂O) as a general, non-substrate-specific tracer. nih.govresearchgate.net By consuming D₂O, deuterium is incorporated into numerous biomolecules, allowing for the simultaneous measurement of the turnover rates of multiple pools like proteins, lipids, and DNA over extended periods. nih.govresearchgate.net This "heavy water" labeling method is particularly suited for studying chronic metabolic changes in free-living conditions, overcoming the limitations of short-term intravenous tracer infusions. nih.gov

Future advancements will likely focus on improving the sensitivity of analytical techniques to detect lower isotopic abundances, enabling the study of slower metabolic processes and larger biological pools. maastrichtuniversity.nl The integration of isotopic tracer data with systems biology models will provide unprecedented insights into the dynamic regulation of complex metabolic networks. researchgate.net

Potential for New Applications in Materials Science and Catalysis

The unique properties of deuterated compounds are increasingly being harnessed in materials science and catalysis. acs.orgresearchgate.netdataintelo.com The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials due to the mass difference and the stronger C-D bond. resolvemass.ca

In materials science, deuteration has been shown to improve the performance and longevity of organic light-emitting diodes (OLEDs). acs.org The increased stability of C-D bonds can suppress degradation pathways, leading to more robust devices. Similarly, deuterated polymers exhibit enhanced thermal stability and altered intermolecular interactions, making them valuable for developing high-performance materials. dataintelo.comresolvemass.ca this compound can serve as a deuterated building block for the synthesis of these advanced materials. isotope.com

In the field of catalysis, deuterated compounds are primarily used as mechanistic probes. thalesnano.com By observing the kinetic isotope effect in a catalytic reaction, researchers can determine whether a specific C-H bond is broken in the rate-determining step. researchgate.net This information is crucial for understanding how a catalyst functions and for designing more efficient ones. osti.gov For example, a large KIE observed when using a deuterated substrate suggests that C-H bond activation is a key step in the catalytic cycle. researchgate.net Furthermore, deuteration can be used to modify reaction selectivity by suppressing an undesired reaction pathway that involves C-H bond cleavage, a strategy that has been employed in total synthesis. princeton.edu The use of this compound in studying catalytic dehalogenation or cross-coupling reactions could provide valuable insights into the mechanisms of these important transformations.

Q & A

Q. What are the key synthetic challenges in producing high-purity 1-Iodobutane-d9, and how are they addressed?

The synthesis of this compound involves deuterium substitution at all nine hydrogen positions, requiring precise control to avoid isotopic dilution. Challenges include maintaining deuterium integrity during alkylation and purification. Stabilization with copper is critical to prevent iodide degradation, as noted in its technical specifications . Characterization typically employs gas chromatography (GC) for purity assessment (>98.0% GC) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

Q. Which analytical techniques are most reliable for assessing the purity and isotopic enrichment of this compound?

GC is standard for quantifying chemical purity, while mass spectrometry (MS) or NMR spectroscopy validates isotopic enrichment (98–99 atom % D). For example, -NMR can detect residual protonated impurities, and -NMR confirms deuterium distribution . Researchers should cross-reference spectral data with non-deuterated analogs (e.g., 1-Iodobutane, CAS 542-69-8) to identify deviations .

Q. How should researchers handle and store this compound to ensure stability in long-term studies?

The compound is classified as a flammable liquid (Flash Point 34°C) and must be stored in amber glass under inert gas (e.g., nitrogen) at low temperatures (2–8°C). Copper stabilization mitigates iodide decomposition, but periodic GC analysis is recommended to monitor degradation .

Q. What are the primary applications of this compound in isotopic labeling experiments?

It serves as a deuterated alkylating agent in kinetic isotope effect (KIE) studies, particularly in SN2 reactions, where deuterium substitution at the β-position alters reaction rates. Its use in tracing reaction pathways is validated by its high isotopic purity .

Q. How can researchers verify the structural identity of this compound compared to its non-deuterated analog?

Comparative techniques include:

- Boiling point analysis (deuterated: ~119–120°C vs. non-deuterated: 130–131°C) .

- Density measurements (deuterated: ~1.592 g/cm³ at 20°C) .

- Infrared (IR) spectroscopy to distinguish C-D vs. C-H stretching modes .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) involving this compound influence mechanistic interpretations in nucleophilic substitution reactions?

Deuterium substitution at the β-position increases the activation energy for SN2 reactions due to reduced zero-point energy in C-D bonds. Researchers must quantify KIEs using competitive experiments (e.g., parallel reactions with protonated and deuterated substrates) and compare ratios. Discrepancies >2.0 suggest significant tunneling effects .

Q. What methodological considerations are critical when designing reproducible kinetic studies with this compound?

- Control experiments : Use non-deuterated 1-Iodobutane to isolate isotope effects.

- Temperature precision : Maintain ±0.1°C to minimize thermal fluctuations affecting KIE measurements.

- Data normalization : Account for solvent isotope effects (e.g., deuterated vs. protonated solvents) .

Q. How should researchers address contradictions in reported deuterium isotope effects for this compound across studies?

Contradictions often arise from impurities, solvent interactions, or inconsistent reaction conditions. Mitigation strategies include:

Q. What advanced spectroscopic methods resolve ambiguities in deuterium positional labeling for this compound?

-NMR coupled with 2D correlation spectroscopy (COSY) can map deuterium distribution. For trace analysis, high-resolution MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to deuterated structures .

Q. How can computational modeling complement experimental data for this compound in reaction mechanism studies?

Density functional theory (DFT) simulations predict transition states and KIEs. Researchers should validate models against experimental kinetic data, adjusting for solvent effects (e.g., polarizable continuum models) .

Methodological Best Practices

- Reproducibility : Document synthesis protocols, including copper stabilization steps, in supplemental materials .

- Data presentation : Use tables to compare KIEs across studies, highlighting solvent, temperature, and purity variables .

- Ethical reporting : Disclose batch-specific purity data and analytical limits (e.g., GC detection thresholds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro